3-Amino-5-bromo-6-methoxybenzofuran-2-carboxamide
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Overview
Description
3-Amino-5-bromo-6-methoxybenzofuran-2-carboxamide is a benzofuran derivative with a molecular formula of C10H9BrN2O3 and a molecular weight of 285.09 g/mol . Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize side reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-6-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
3-Amino-5-bromo-6-methoxybenzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-6-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
3-Amino-5-bromo-6-methoxybenzofuran: Lacks the carboxamide group.
5-Bromo-6-methoxybenzofuran-2-carboxamide: Lacks the amino group.
3-Amino-6-methoxybenzofuran-2-carboxamide: Lacks the bromo group.
Uniqueness
3-Amino-5-bromo-6-methoxybenzofuran-2-carboxamide is unique due to the specific combination of amino, bromo, and methoxy substituents, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
1379779-24-4 |
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Molecular Formula |
C10H9BrN2O3 |
Molecular Weight |
285.09 g/mol |
IUPAC Name |
3-amino-5-bromo-6-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-7-3-6-4(2-5(7)11)8(12)9(16-6)10(13)14/h2-3H,12H2,1H3,(H2,13,14) |
InChI Key |
SZCRENUPNXNADY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC(=C2N)C(=O)N)Br |
Origin of Product |
United States |
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